molecular formula C11H15NO2 B086936 3,5-Diacetyl-1,4-dihydrolutidine CAS No. 1079-95-4

3,5-Diacetyl-1,4-dihydrolutidine

Cat. No.: B086936
CAS No.: 1079-95-4
M. Wt: 193.24 g/mol
InChI Key: SLZAMKNXRDJWLA-UHFFFAOYSA-N
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Description

3,5-Diacetyl-1,4-dihydrolutidine is an organic compound with the molecular formula C11H15NO2. It is a derivative of 1,4-dihydropyridine and is known for its role in various chemical reactions and applications, particularly in the detection of formaldehyde. This compound is characterized by its yellow color and its ability to absorb violet light at around 410 nm.

Scientific Research Applications

3,5-Diacetyl-1,4-dihydrolutidine is widely used in scientific research, particularly in the detection and quantification of formaldehyde. It is used in colorimetric and fluorimetric assays to measure formaldehyde levels in various samples, including biological tissues and environmental samples . Its ability to form a fluorescent derivative with formaldehyde makes it a valuable tool in analytical chemistry. Additionally, it has applications in the study of photophysical properties and in the development of optical sensors for environmental monitoring .

Safety and Hazards

When handling 3,5-Diacetyl-1,4-dihydrolutidine, it is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

The primary target of 3,5-Diacetyl-1,4-dihydrolutidine (DDL) is formaldehyde . Formaldehyde is a simple but important organic compound that plays a crucial role in various biochemical processes. It is also a common pollutant in the atmosphere and in building materials .

Mode of Action

DDL is formed through a chemical reaction involving formaldehyde and acetylacetone . This reaction is part of the Hantzsch reaction, a well-known multi-component reaction in organic chemistry . The formation of DDL is a result of the oxidation of glycerol using periodate, followed by a reaction with acetylacetone .

Biochemical Pathways

The formation of DDL is part of a broader biochemical pathway involving the oxidation of glycerol and the subsequent reaction with acetylacetone . This pathway is significant in the context of formaldehyde detection, as the formation of DDL allows for the sensitive and accurate detection of formaldehyde levels .

Pharmacokinetics

The compound’s molecular formula is c11h15no2, and it has a molecular weight of 1932423 , which may influence its pharmacokinetic properties.

Result of Action

The formation of DDL allows for the sensitive and accurate detection of formaldehyde levels . The fluorescence signal of DDL can be measured, and the rate of signal increase is proportional to the surrounding gaseous formaldehyde concentration . This makes DDL a valuable tool in the detection and quantification of formaldehyde.

Action Environment

The action of DDL is influenced by environmental factors. For instance, DDL decomposes on exposure to heat or light . Therefore, the stability and efficacy of DDL in formaldehyde detection can be affected by environmental conditions such as temperature and light exposure .

Biochemical Analysis

Biochemical Properties

3,5-Diacetyl-1,4-dihydrolutidine plays a crucial role in biochemical reactions, particularly in the detection of formaldehyde. It is formed as a result of the reaction between formaldehyde and acetylacetone. The compound interacts with various enzymes and proteins, although specific interactions have not been reported in the literature.

Cellular Effects

The effects of this compound on cells are primarily related to its role in formaldehyde detection. Formaldehyde is a toxic compound that can have various effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its formation through the reaction of formaldehyde with acetylacetone. This reaction results in the formation of a fluorescent compound, which can be detected and quantified

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a closed-circuit microfluidic analytical device developed for the detection of low airborne formaldehyde levels, the concentration measurement is carried out by quantification of the signal increase in the liquid mixture over time

Preparation Methods

3,5-Diacetyl-1,4-dihydrolutidine is commonly synthesized through the Hantzsch reaction, which involves the reaction of formaldehyde with acetylacetone in the presence of ammonium acetate. The reaction typically takes place under mild heating conditions, resulting in the formation of the yellow-colored product . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Diacetyl-1,4-dihydrolutidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form dihydropyridine derivatives.

    Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

3,5-Diacetyl-1,4-dihydrolutidine is similar to other dihydropyridine derivatives, such as 3,5-dibenzoyl-1,4-dihydro-2,6-dimethylpyridine and 2,6-dibenzoyl-1,4-dihydro-3,5-dimethylpyridine . its unique ability to form a fluorescent derivative with formaldehyde sets it apart from these compounds. This property makes it particularly useful in analytical applications where sensitive detection of formaldehyde is required.

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in the detection of formaldehyde. Its unique chemical properties and reactivity make it a valuable tool in various fields, including chemistry, biology, and environmental science.

Properties

IUPAC Name

1-(5-acetyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZAMKNXRDJWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C(N1)C)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079-95-4
Record name 3,5-Diacetyl-1,4-dihydrolutidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DIACETYL-1,4-DIHYDROLUTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414TNN4AH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3,5-diacetyl-1,4-dihydrolutidine in analytical chemistry?

A1: this compound (DDL) serves as a crucial reagent for the spectrophotometric and fluorometric determination of formaldehyde in various matrices. [, , , , , , , , , ]

Q2: How is DDL utilized in formaldehyde detection?

A2: Formaldehyde reacts with acetylacetone and ammonium ions via the Hantzsch reaction to form DDL. This compound exhibits fluorescence when excited at specific wavelengths, allowing for sensitive detection and quantification of formaldehyde. [, , , , , , , , , , , , ]

Q3: What analytical techniques are commonly employed for DDL detection and quantification?

A3: Spectrophotometry at 412 nm and fluorometry (excitation at 410 nm, emission at 510 nm) are frequently used to detect and quantify DDL. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) can also be employed, especially for complex sample matrices. [, , , , , , , , , ]

Q4: Can you describe a specific example of DDL use in formaldehyde analysis?

A4: A novel method was developed to quantify formaldehyde in children's personal care products (PCPs). After sample preparation, formaldehyde is derivatized with acetylacetone to form DDL, which is then analyzed using HPLC/MS/MS. This method allows for accurate quantification of formaldehyde at levels below regulatory limits. []

Q5: Beyond formaldehyde, can DDL be used to quantify other analytes?

A5: Yes, DDL formation has been employed for the quantification of other analytes that can be converted to formaldehyde. For example, it is used in the determination of glycerol in biodiesel and wine samples. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol.

Q7: What are the key structural features of DDL that contribute to its analytical utility?

A7: The dihydropyridine ring in DDL, formed through the Hantzsch reaction, is responsible for the molecule's fluorescence properties, making it detectable by fluorometric techniques. [, , , , , , ]

Q8: What factors can influence the stability of DDL in solution?

A9: The pH of the solution plays a critical role in DDL stability. Maintaining a pH near 6.0 is crucial for optimal stability during formaldehyde analysis. [, , ]

Q9: Are there any specific formulations or storage conditions that can enhance DDL stability?

A10: Storing DDL solutions in darkness and at room temperature can prolong their stability for up to a week, especially for low concentrations (< 0.4 µg/mL). []

Q10: What are some emerging applications of DDL in analytical chemistry?

A11: Researchers are exploring the integration of DDL-based formaldehyde detection into microfluidic platforms for on-chip sensing applications. This miniaturization holds potential for developing portable, real-time monitoring devices for formaldehyde. []

Q11: What are some future research directions related to DDL and its applications?

A12: Further investigations into the kinetics of the Hantzsch reaction leading to DDL formation, particularly at low analyte concentrations, can improve sensitivity and analytical performance. Additionally, exploring novel materials and strategies for DDL immobilization on sensor surfaces can lead to the development of more robust and sensitive formaldehyde detection systems. [, ]

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